molecular formula C22H10Cl2N2O6 B4910361 4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B4910361
M. Wt: 469.2 g/mol
InChI Key: DQVRFDQGOSGPRX-UHFFFAOYSA-N
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Description

4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,4-f]isoindole core with two hydroxyphenyl groups and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the hydroxyphenyl and chloro groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl groups can lead to the formation of quinones, while substitution of the chloro groups can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Properties

IUPAC Name

4,8-dichloro-2,6-bis(3-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Cl2N2O6/c23-17-13-14(20(30)25(19(13)29)9-3-1-5-11(27)7-9)18(24)16-15(17)21(31)26(22(16)32)10-4-2-6-12(28)8-10/h1-8,27-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRFDQGOSGPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C(=C4C(=C3Cl)C(=O)N(C4=O)C5=CC(=CC=C5)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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